molecular formula C12H10N2O3 B577425 2-Methoxy-3-(4-nitrophenyl)pyridine CAS No. 1352318-63-8

2-Methoxy-3-(4-nitrophenyl)pyridine

Cat. No.: B577425
CAS No.: 1352318-63-8
M. Wt: 230.223
InChI Key: KCYMPYFKVRUHJN-UHFFFAOYSA-N
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Description

2-Methoxy-3-(4-nitrophenyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a methoxy group at the 2-position and a nitrophenyl group at the 3-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(4-nitrophenyl)pyridine can be achieved through several synthetic routes. One common method involves the nitration of 2-methoxypyridine followed by a Suzuki-Miyaura coupling reaction with a 4-nitrophenylboronic acid . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(4-nitrophenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a methoxycarbonyl group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-methoxycarbonyl-3-(4-nitrophenyl)pyridine.

    Reduction: Formation of 2-methoxy-3-(4-aminophenyl)pyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-3-(4-nitrophenyl)pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-(4-chlorophenyl)pyridine: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

    2-Methoxy-3-(4-aminophenyl)pyridine: Similar structure but with an aminophenyl group instead of a nitrophenyl group.

    2-Methoxy-3-(4-methylphenyl)pyridine: Similar structure but with a methylphenyl group instead of a nitrophenyl group.

Uniqueness

2-Methoxy-3-(4-nitrophenyl)pyridine is unique due to the presence of both a methoxy group and a nitrophenyl group, which confer specific chemical and biological properties. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s solubility and reactivity.

Biological Activity

2-Methoxy-3-(4-nitrophenyl)pyridine is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry. With the molecular formula C12H10N2O2 and a molecular weight of approximately 218.22 g/mol, it features a pyridine ring substituted with both a methoxy group and a nitrophenyl group. This unique structure contributes to its electronic properties and enhances its potential reactivity and biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Structure C1C2C3C4C5C6C7C8C9C10C11C12\text{Structure }\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8\text{C}_9\text{C}_{10}\text{C}_{11}\text{C}_{12}

Key Features:

  • Methoxy Group : Contributes to the compound's solubility and electronic characteristics.
  • Nitrophenyl Group : Enhances cytotoxic effects and biological activity, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial properties, with derivatives showing efficacy against various bacterial strains. Additionally, it has been investigated for other therapeutic properties, including:

  • Antitumor Activity : The compound has shown promise as an inhibitor of certain cancer cell lines, indicating potential use in cancer therapy.
  • Antimicrobial Properties : Its antibacterial effects suggest applications in treating infections.
  • Anti-inflammatory Effects : Studies have indicated that it may inhibit inflammatory pathways.

Antibacterial Activity

In vitro studies have demonstrated that this compound possesses antibacterial activity against several strains of bacteria. The presence of the nitrophenyl group is often correlated with enhanced cytotoxic effects. For instance, derivatives of this compound have been tested against Gram-positive and Gram-negative bacteria, yielding promising results.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In a study assessing its effects on various cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer), it exhibited significant cytotoxicity.

Cell LineIC50 (µM)
A54915.6
NCI-H197513.0
NCI-H460>50

These results indicate selective activity against certain cancer cells, suggesting further investigation into its mechanism of action is warranted.

Interaction Studies

Molecular docking studies have shown that this compound can interact with various biological targets, including enzymes and receptors involved in bacterial resistance mechanisms. This interaction is critical for understanding its potential therapeutic uses.

Case Studies

Several case studies highlight the compound's potential applications:

  • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound against resistant bacterial strains, demonstrating significant improvements in efficacy compared to traditional antibiotics.
  • Cancer Cell Inhibition : Research conducted by the Royal Society of Chemistry focused on synthesizing pyridine derivatives, including this compound, which showed promising antitumor activity with IC50 values comparable to established chemotherapeutics .
  • Mechanism Exploration : An investigation into the anti-inflammatory properties revealed that the compound could inhibit key enzymes involved in inflammation pathways, providing insights into its broader therapeutic potential .

Properties

IUPAC Name

2-methoxy-3-(4-nitrophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-12-11(3-2-8-13-12)9-4-6-10(7-5-9)14(15)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYMPYFKVRUHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718585
Record name 2-Methoxy-3-(4-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-63-8
Record name Pyridine, 2-methoxy-3-(4-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-3-(4-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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